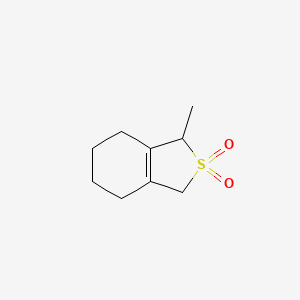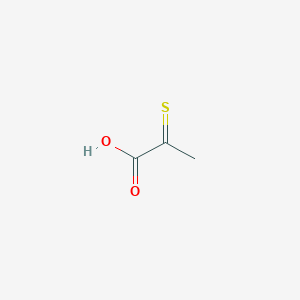![molecular formula C26H26O4 B14311218 1,1'-[1,3-Phenylenedi(ethene-2,1-diyl)]bis(3,4-dimethoxybenzene) CAS No. 114468-34-7](/img/structure/B14311218.png)
1,1'-[1,3-Phenylenedi(ethene-2,1-diyl)]bis(3,4-dimethoxybenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[1,3-Phenylenedi(ethene-2,1-diyl)]bis(3,4-dimethoxybenzene) is an organic compound characterized by its complex aromatic structure. This compound is notable for its potential applications in various fields, including organic electronics and materials science. Its unique structure, featuring a central phenylene core with ethene linkages and dimethoxybenzene substituents, imparts distinctive chemical and physical properties.
Méthodes De Préparation
The synthesis of 1,1’-[1,3-Phenylenedi(ethene-2,1-diyl)]bis(3,4-dimethoxybenzene) typically involves a multi-step process. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,3-phenylenediacetic acid and 3,4-dimethoxybenzaldehyde.
Condensation Reaction: The initial step involves a condensation reaction between 1,3-phenylenediacetic acid and 3,4-dimethoxybenzaldehyde in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the intermediate compound.
Cyclization: The intermediate undergoes cyclization under controlled conditions to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain high purity 1,1’-[1,3-Phenylenedi(ethene-2,1-diyl)]bis(3,4-dimethoxybenzene).
Analyse Des Réactions Chimiques
1,1’-[1,3-Phenylenedi(ethene-2,1-diyl)]bis(3,4-dimethoxybenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the formation of reduced derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Applications De Recherche Scientifique
1,1’-[1,3-Phenylenedi(ethene-2,1-diyl)]bis(3,4-dimethoxybenzene) has several scientific research applications:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its favorable electronic properties.
Materials Science:
Medicinal Chemistry: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific biological pathways.
Catalysis: The compound is investigated for its catalytic properties in various organic transformations.
Mécanisme D'action
The mechanism of action of 1,1’-[1,3-Phenylenedi(ethene-2,1-diyl)]bis(3,4-dimethoxybenzene) involves its interaction with molecular targets through its aromatic and ethene moieties. These interactions can modulate electronic properties and influence reactivity. The compound’s ability to participate in π-π stacking and hydrogen bonding interactions plays a crucial role in its function in organic electronics and catalysis.
Comparaison Avec Des Composés Similaires
1,1’-[1,3-Phenylenedi(ethene-2,1-diyl)]bis(3,4-dimethoxybenzene) can be compared with similar compounds such as:
1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(3,4-dimethoxybenzene): This compound has a similar structure but with a different substitution pattern on the phenylene core, leading to variations in electronic properties.
1,1’-[1,3-Phenylenedi(ethene-2,1-diyl)]bis(2,4-dimethoxybenzene):
1,1’-[1,3-Phenylenedi(ethene-2,1-diyl)]bis(3,4-dihydroxybenzene):
Propriétés
Numéro CAS |
114468-34-7 |
|---|---|
Formule moléculaire |
C26H26O4 |
Poids moléculaire |
402.5 g/mol |
Nom IUPAC |
4-[2-[3-[2-(3,4-dimethoxyphenyl)ethenyl]phenyl]ethenyl]-1,2-dimethoxybenzene |
InChI |
InChI=1S/C26H26O4/c1-27-23-14-12-21(17-25(23)29-3)10-8-19-6-5-7-20(16-19)9-11-22-13-15-24(28-2)26(18-22)30-4/h5-18H,1-4H3 |
Clé InChI |
YHUHHWLPMHNSOR-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C=CC2=CC(=CC=C2)C=CC3=CC(=C(C=C3)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


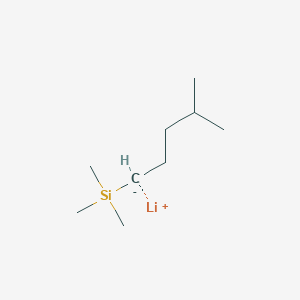
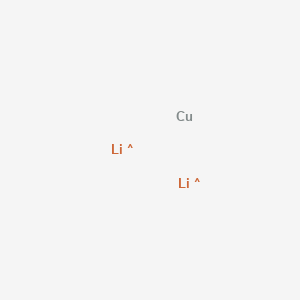
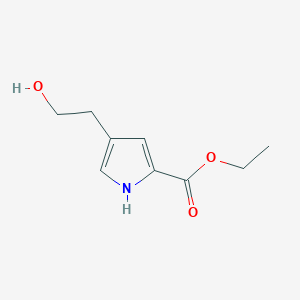
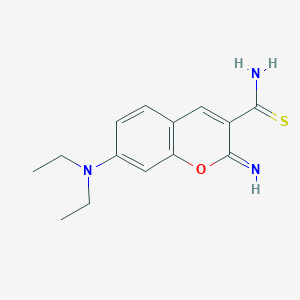
![4-[5-(Dodecyloxy)pyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14311187.png)
![4-[4-(Dimethylamino)phenyl]-3-(ethoxycarbonyl)but-3-enoate](/img/structure/B14311190.png)
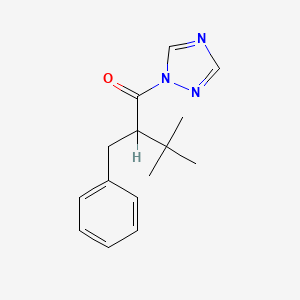
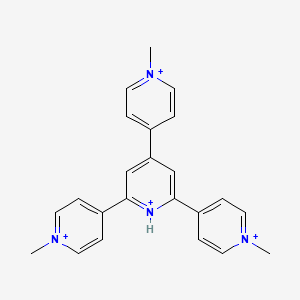
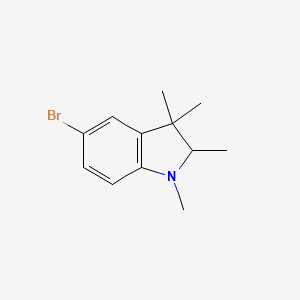
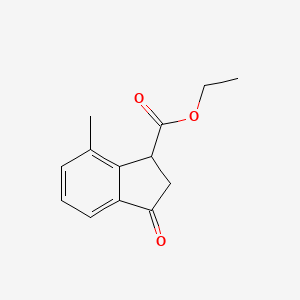
![4-Cyclohexylidene-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B14311214.png)
